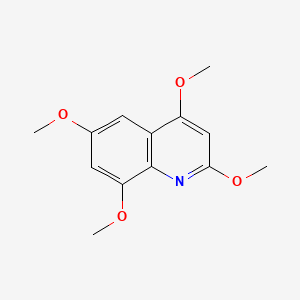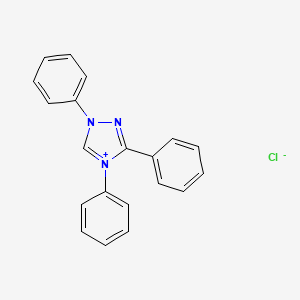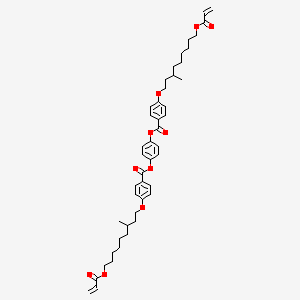
2-Fluoro-6-morpholinoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-morpholinoaniline is a chemical compound with the molecular formula C10H13FN2O . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-morpholinoaniline consists of a morpholino group attached to the 6th position of a fluoroaniline ring . The molecular weight of this compound is 196.225.Applications De Recherche Scientifique
Antibacterial Properties
2-Fluoro-6-morpholinoaniline has been used in the synthesis of a series of novel N- (1- (3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides. These compounds were screened for their in vitro antibacterial properties against medicinally relevant gram-negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cerus . Some of these compounds exhibited significant antibacterial activity .
DNA Gyrase Enzyme Inhibitors
The same series of compounds synthesized from 2-Fluoro-6-morpholinoaniline were also screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .
Synthesis of Antibiotic Drug Linezolid
The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This process resulted in 4- (2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .
Synthesis of Sulfonamides and Carbamates
A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound 7, respectively, for biological interest . These compounds showed good to potent antimicrobial activity .
Antifungal Agents
The sulfonamide derivatives synthesized from 2-Fluoro-6-morpholinoaniline behaved as potent antifungal agents as compared to the carbamate derivatives .
Molecular Docking Studies
Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin, were performed using the molecular operating environment (MOE) programme . The test compounds showed good binding affinities and formed hydrogen bonds with a surrounding of amino acids at the active site .
Safety and Hazards
The safety data sheet for 2-Fluoro-6-morpholinoaniline suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-6-morpholinoaniline is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it a common target for antibacterial agents .
Mode of Action
It is suggested that the compound interacts with its target, the dna gyrase enzyme, inhibiting its function and thus preventing bacterial dna replication .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-6-morpholinoaniline are primarily those involved in bacterial DNA replication. By inhibiting the DNA Gyrase enzyme, the compound disrupts these pathways, leading to the death of the bacterial cells .
Result of Action
The result of 2-Fluoro-6-morpholinoaniline’s action is the inhibition of bacterial DNA replication, leading to the death of the bacterial cells . This makes the compound potentially useful as an antibacterial agent.
Propriétés
IUPAC Name |
2-fluoro-6-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPNLUATRWTLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286086 |
Source


|
| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-morpholinoaniline | |
CAS RN |
179900-22-2 |
Source


|
| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179900-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)





